molecular formula C13H9N3O5 B10906026 Phenol, 4-nitro-2-(3-nitrophenyliminomethyl)-

Phenol, 4-nitro-2-(3-nitrophenyliminomethyl)-

Cat. No.: B10906026
M. Wt: 287.23 g/mol
InChI Key: FGXDZXGCBPLPOT-UHFFFAOYSA-N
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Description

Phenol, 4-nitro-2-(3-nitrophenyliminomethyl)- is a complex organic compound with the molecular formula C13H9N3O5 It is characterized by the presence of nitro groups and an iminomethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-nitro-2-(3-nitrophenyliminomethyl)- typically involves the nitration of phenol followed by the formation of the iminomethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the phenol ring. The subsequent formation of the iminomethyl group can be achieved through a condensation reaction with an appropriate aldehyde or ketone under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-nitro-2-(3-nitrophenyliminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Phenol, 4-nitro-2-(3-nitrophenyliminomethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-nitro-2-(3-nitrophenyliminomethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iminomethyl group can also participate in binding interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-nitro-2-(3-nitrophenyl)
  • Phenol, 4-nitro-2-(2-nitrophenyliminomethyl)
  • Phenol, 4-nitro-2-(4-nitrophenyliminomethyl)

Uniqueness

Phenol, 4-nitro-2-(3-nitrophenyliminomethyl)- is unique due to the specific positioning of the nitro and iminomethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

4-nitro-2-[(3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9N3O5/c17-13-5-4-12(16(20)21)6-9(13)8-14-10-2-1-3-11(7-10)15(18)19/h1-8,17H

InChI Key

FGXDZXGCBPLPOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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